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molecular formula C9H7F3O B175861 3-Methyl-5-(trifluoromethyl)benzaldehyde CAS No. 116070-39-4

3-Methyl-5-(trifluoromethyl)benzaldehyde

Cat. No. B175861
M. Wt: 188.15 g/mol
InChI Key: KFRRYUVXFZQWGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04816469

Procedure details

A solution fo oxalyl chloride (2.8 ml) in 20 ml of CH2Cl2 is treated with a solution of dimethyl sulfoxide (DMSO)(5.0 ml) in 15 ml of CH2Cl2 at -60° C. as in Example 11 To this mixture is added the 3-trifluoromethyl-5-methylbenzyl alcohol (5.4 g) in CH2Cl2 (20 ml) followed by 20 ml of triethlyamine. Appropriate reaction conditions and work-up as in Example 11 afforded 3-trifluoro- methyl-5-methylbenzaldehyde.
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
5.4 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
[Compound]
Name
3-trifluoro- methyl-5-methylbenzaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.CS(C)=O.[F:11][C:12]([F:23])([F:22])[C:13]1[CH:14]=[C:15]([CH:18]=[C:19]([CH3:21])[CH:20]=1)[CH2:16][OH:17].C(N(CC)CC)C>C(Cl)Cl>[F:11][C:12]([F:22])([F:23])[C:13]1[CH:14]=[C:15]([CH:18]=[C:19]([CH3:21])[CH:20]=1)[CH:16]=[O:17]

Inputs

Step One
Name
Quantity
2.8 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
5.4 g
Type
reactant
Smiles
FC(C=1C=C(CO)C=C(C1)C)(F)F
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
3-trifluoro- methyl-5-methylbenzaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Appropriate reaction conditions

Outcomes

Product
Name
Type
Smiles
FC(C=1C=C(C=O)C=C(C1)C)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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